molecular formula C19H13FN4S B12018038 5-(4-Fluorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 587002-83-3

5-(4-Fluorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12018038
CAS No.: 587002-83-3
M. Wt: 348.4 g/mol
InChI Key: JLKQCHMLOOVUOF-CIAFOILYSA-N
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Description

5-(4-Fluorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride.

    Attachment of the Naphthylmethylene Group: The naphthylmethylene group is attached through a condensation reaction with 1-naphthaldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5-(4-Fluorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and the attached functional groups can form hydrogen bonds, hydrophobic interactions, and π-π stacking with the target molecules, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(4-Bromophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(4-Methylphenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

The presence of the fluorophenyl group in 5-(4-Fluorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol imparts unique electronic properties, such as increased electronegativity and stability, compared to its chloro, bromo, and methyl analogs. This can result in different reactivity and biological activity profiles, making it a valuable compound for specific applications.

Properties

CAS No.

587002-83-3

Molecular Formula

C19H13FN4S

Molecular Weight

348.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-4-[(E)-naphthalen-1-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H13FN4S/c20-16-10-8-14(9-11-16)18-22-23-19(25)24(18)21-12-15-6-3-5-13-4-1-2-7-17(13)15/h1-12H,(H,23,25)/b21-12+

InChI Key

JLKQCHMLOOVUOF-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/N3C(=NNC3=S)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NN3C(=NNC3=S)C4=CC=C(C=C4)F

Origin of Product

United States

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